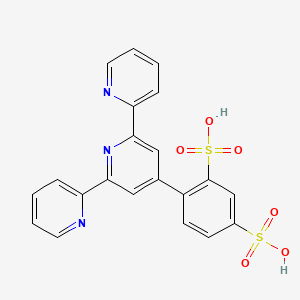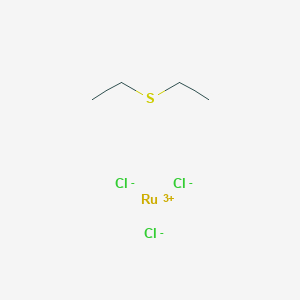
Ruthenium, trichloro(1,1'-thiobis(ethane))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium, trichloro(1,1’-thiobis(ethane))- is a coordination compound featuring ruthenium in the +3 oxidation state. This compound is known for its unique structure, where ruthenium is coordinated with three chlorine atoms and a bidentate ligand, 1,1’-thiobis(ethane). It is often used in various research and industrial applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ruthenium, trichloro(1,1’-thiobis(ethane))- typically involves the reaction of ruthenium trichloride with 1,1’-thiobis(ethane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reactants to achieve high yields.
Types of Reactions:
Oxidation: Ruthenium, trichloro(1,1’-thiobis(ethane))- can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically involving the reduction of the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the chlorine atoms or the 1,1’-thiobis(ethane) ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or other sulfur-containing ligands.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Ruthenium, trichloro(1,1’-thiobis(ethane))- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.
Mecanismo De Acción
The mechanism of action of Ruthenium, trichloro(1,1’-thiobis(ethane))- involves its interaction with biological molecules. The ruthenium center can coordinate with DNA, proteins, and other cellular components, leading to the disruption of cellular processes. This interaction often results in the generation of reactive oxygen species, which can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Ruthenium trichloride: A simpler compound with ruthenium coordinated to three chlorine atoms.
Ruthenium, trichloro(1,1’-dithiobis(ethane))-,: where the ligand contains two sulfur atoms instead of one.
Uniqueness: Ruthenium, trichloro(1,1’-thiobis(ethane))- is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other ruthenium complexes. The presence of the sulfur-containing ligand enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
68630-81-9 |
|---|---|
Fórmula molecular |
C4H10Cl3RuS |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
ethylsulfanylethane;ruthenium(3+);trichloride |
InChI |
InChI=1S/C4H10S.3ClH.Ru/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
FEEGLEYHWJCISN-UHFFFAOYSA-K |
SMILES canónico |
CCSCC.[Cl-].[Cl-].[Cl-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


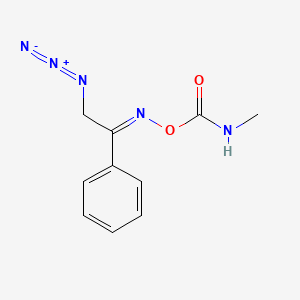
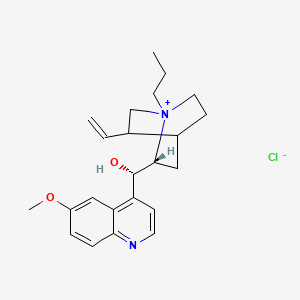
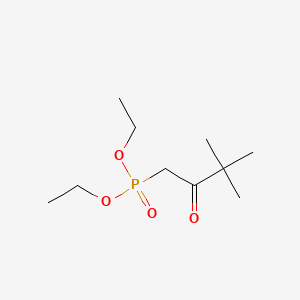
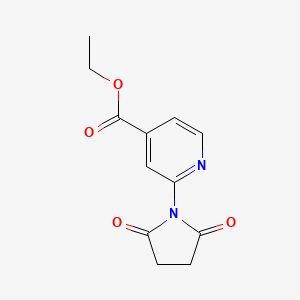

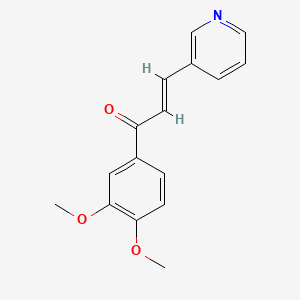
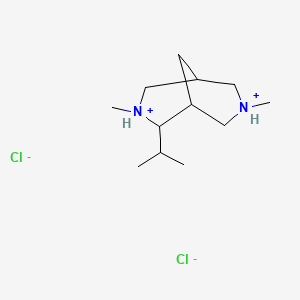
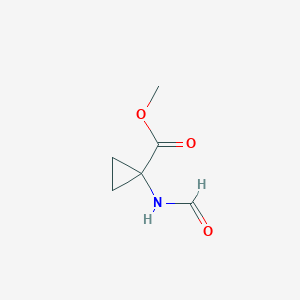
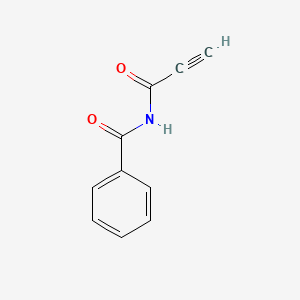
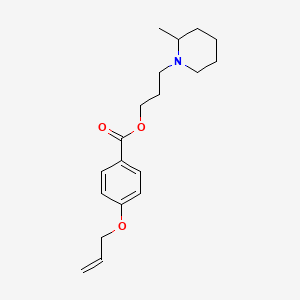
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
] ester](/img/structure/B13781787.png)

